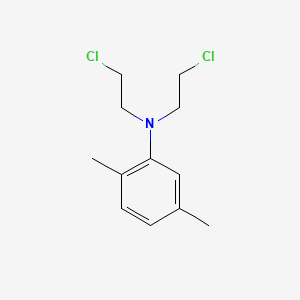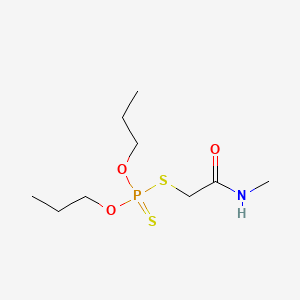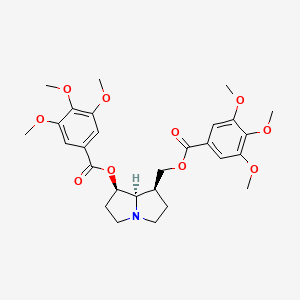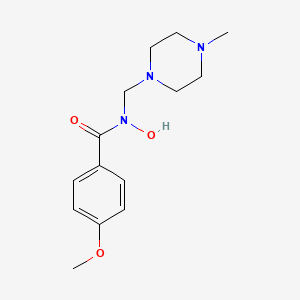
4-Methoxy-N-(4-methylpiperazinyl)methylbenzohydroxamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-N-(4-methylpiperazinyl)methylbenzohydroxamic acid is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a methoxy group, a piperazine ring, and a benzohydroxamic acid moiety. These structural features contribute to its reactivity and functionality in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-N-(4-methylpiperazinyl)methylbenzohydroxamic acid typically involves the reaction of 4-methoxybenzohydroxamic acid with 4-methylpiperazine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as methanol or ethanol. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process includes the careful control of reaction parameters such as temperature, pressure, and reaction time to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization or chromatography, is also common to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-N-(4-methylpiperazinyl)methylbenzohydroxamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy and piperazine groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.
Scientific Research Applications
4-Methoxy-N-(4-methylpiperazinyl)methylbenzohydroxamic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Methoxy-N-(4-methylpiperazinyl)methylbenzohydroxamic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or research outcomes.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxybenzohydroxamic acid
- 4-Methylpiperazine
- N-Hydroxy-4-methoxy-N-(4-methylpiperazinyl)methylbenzamide
Uniqueness
4-Methoxy-N-(4-methylpiperazinyl)methylbenzohydroxamic acid is unique due to its combined structural features, which provide a balance of reactivity and stability. This makes it particularly valuable in applications where both properties are required.
Properties
CAS No. |
40890-92-4 |
|---|---|
Molecular Formula |
C14H21N3O3 |
Molecular Weight |
279.33 g/mol |
IUPAC Name |
N-hydroxy-4-methoxy-N-[(4-methylpiperazin-1-yl)methyl]benzamide |
InChI |
InChI=1S/C14H21N3O3/c1-15-7-9-16(10-8-15)11-17(19)14(18)12-3-5-13(20-2)6-4-12/h3-6,19H,7-11H2,1-2H3 |
InChI Key |
MXWSXHVOEXQWPD-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CN(C(=O)C2=CC=C(C=C2)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


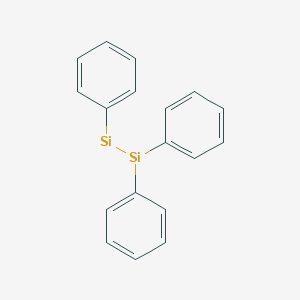
![sodium;2-[2-[(E)-octadec-8-enoxy]ethoxy]acetate](/img/structure/B14670056.png)
![1-Bromo-2-[(2-bromophenyl)sulfonylmethylsulfonyl]benzene](/img/structure/B14670058.png)
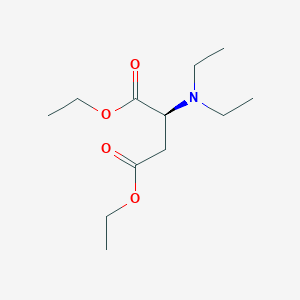
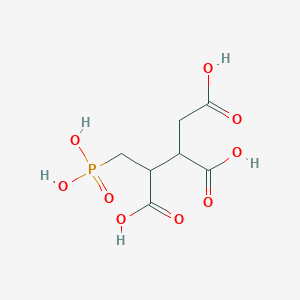
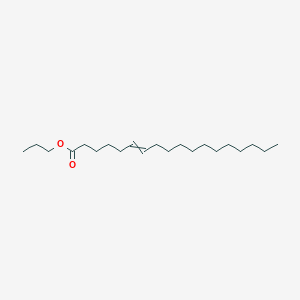
![2-[(4,6-Diamino-1,3,5-triazin-2-yl)sulfanyl]ethanol](/img/structure/B14670078.png)

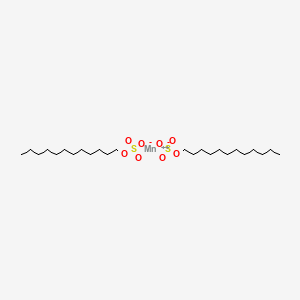
![Bicyclo[4.4.0]-1,4-decadiene, 4,10-dimethyl-7-isopropyl](/img/structure/B14670097.png)
